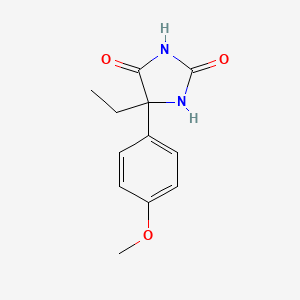

5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(10(15)13-11(16)14-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOABWUKZNDXNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406542 | |

| Record name | 5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188920-93-6 | |

| Record name | 5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Hypothesis-Driven Guide to Investigating the Pharmacological Mechanism of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] From the well-established anticonvulsant properties of phenytoin to emerging applications in oncology and anti-inflammatory research, the hydantoin core is a privileged structure for drug discovery.[4][5][6] This guide focuses on a specific, under-investigated derivative: 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione.

While direct pharmacological data for this compound is not yet prevalent in the public domain, its structural features—a hydantoin core with ethyl and methoxyphenyl substitutions—provide a strong basis for forming testable hypotheses regarding its mechanism of action. This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It outlines a series of hypothesis-driven investigations to systematically elucidate the pharmacological profile of this promising compound. We will proceed not by asserting known facts, but by proposing a logical and rigorous path of scientific inquiry.

Part 1: Foundational Hypotheses Based on the Hydantoin Scaffold

The known bioactivities of hydantoin derivatives allow us to formulate three primary hypotheses for the potential pharmacological actions of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione. These hypotheses will form the basis of our proposed experimental investigations.

-

Hypothesis 1: Anticonvulsant Activity via Ion Channel Modulation. Given that the hydantoin ring is the core structure of the widely used anticonvulsant drug phenytoin, it is plausible that 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione exhibits similar activity.[2][7] The proposed mechanism is the modulation of voltage-gated sodium channels, a hallmark of many anticonvulsant drugs.[4]

-

Hypothesis 2: Anticancer Activity through Enzyme Inhibition or Receptor Modulation. Several hydantoin derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[1][5] The structural similarity to compounds known to inhibit sirtuins (SIRT1 and SIRT2) suggests a potential role in epigenetic regulation and cell cycle control.[5] Furthermore, the related thiazolidin-2,4-dione class of compounds exerts anticancer effects through the activation of the nuclear receptor PPARγ.[8]

-

Hypothesis 3: Anti-inflammatory and Analgesic Effects. The documented antinociceptive properties of some hydantoins, likely mediated by anti-inflammatory mechanisms, suggest that 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione may also possess anti-inflammatory and analgesic activities.[6]

The following sections will detail the experimental workflows designed to rigorously test each of these hypotheses.

Part 2: Experimental Workflows for Mechanistic Elucidation

Investigation of Anticonvulsant Properties

Causality of Experimental Choices: To investigate the anticonvulsant potential, we will first use a broad in-vivo screen to confirm the phenotype. If activity is observed, we will then move to in-vitro electrophysiology to pinpoint the molecular target, focusing on the most likely candidate based on the hydantoin scaffold: voltage-gated sodium channels.

Experimental Protocol 1: Maximal Electroshock (MES) Seizure Model

This is a standard in-vivo model for identifying compounds with activity against generalized tonic-clonic seizures.

-

Objective: To determine if 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione can prevent seizures induced by electrical stimulation in rodents.

-

Methodology:

-

Administer the test compound or vehicle control to cohorts of mice or rats via an appropriate route (e.g., intraperitoneal injection).

-

After a predetermined absorption period, induce seizures by delivering a brief electrical stimulus via corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Calculate the ED50 (the dose at which 50% of the animals are protected from the tonic hindlimb extension).

-

-

Self-Validation: The protocol must include a positive control group treated with a known anticonvulsant, such as phenytoin, to validate the assay's sensitivity and the animal model's responsiveness.

Experimental Protocol 2: In-Vitro Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to the test compound.

-

Objective: To determine if 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione directly modulates the activity of voltage-gated sodium channels.

-

Methodology:

-

Culture cells expressing the desired sodium channel subtype (e.g., Nav1.1, Nav1.2).

-

Establish a whole-cell patch-clamp recording configuration.

-

Apply voltage protocols to elicit sodium currents.

-

Perfuse the cells with increasing concentrations of the test compound.

-

Measure changes in the current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

-

-

Data Presentation: The results should be presented as concentration-response curves to determine the IC50 of the compound on the sodium currents.

Hypothesized Signaling Pathway and Experimental Workflow

Caption: Hypothesized anticancer signaling pathways.

Investigation of Anti-inflammatory and Analgesic Properties

Causality of Experimental Choices: We will begin with established in-vivo models of inflammatory pain to confirm the analgesic phenotype. If positive, we will then use a cell-based assay to investigate a key inflammatory pathway.

Experimental Protocol 6: Acetic Acid-Induced Writhing Test

This is a visceral inflammatory pain model.

-

Objective: To assess the analgesic effect of the compound on chemically induced pain.

-

Methodology:

-

Administer the test compound or vehicle to cohorts of mice.

-

After a suitable absorption period, inject a dilute solution of acetic acid intraperitoneally.

-

Count the number of writhes (a characteristic stretching response) over a defined period.

-

-

Self-Validation: A known analgesic (e.g., indomethacin) should be used as a positive control.

Experimental Protocol 7: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in-vitro assay measures the effect of the compound on a key inflammatory response.

-

Objective: To determine if the compound can suppress the production of pro-inflammatory cytokines.

-

Methodology:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with the test compound.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

-

Self-Validation: A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control.

Summary of Quantitative Data to be Generated

| Parameter | Assay | Expected Output |

| Anticonvulsant Activity | Maximal Electroshock (MES) | ED50 (mg/kg) |

| Sodium Channel Modulation | Patch-Clamp Electrophysiology | IC50 (µM) |

| Anticancer Activity | Cell Viability Assay | GI50 (µM) |

| Sirtuin Inhibition | Sirtuin Activity Assay | IC50 (µM) |

| PPARγ Activation | Reporter Gene Assay | EC50 (µM) |

| Analgesic Activity | Acetic Acid Writhing Test | % Inhibition of Writhing |

| Anti-inflammatory Activity | Cytokine Release Assay | IC50 for cytokine inhibition (µM) |

Conclusion and Future Directions

The pharmacological investigation of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione presents a compelling opportunity for drug discovery. While its precise mechanism of action remains to be elucidated, the well-documented activities of the broader hydantoin class provide a solid foundation for a hypothesis-driven approach. The experimental workflows detailed in this guide offer a systematic and rigorous pathway to characterize the compound's potential as an anticonvulsant, anticancer, or anti-inflammatory agent.

The data generated from these studies will not only reveal the primary pharmacological profile of this specific molecule but will also contribute valuable structure-activity relationship insights to the broader field of medicinal chemistry. Positive results in any of the proposed avenues of investigation would warrant further preclinical development, including pharmacokinetic and toxicological studies.

References

-

Title: Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives Source: PubMed URL: [Link]

-

Title: [Derivatives of 5,5-bis-(p-methoxyphenyl)hydantoin and of 5,5-diphenylthiohydantoin with elevated myolitic and local anesthetic activity] Source: PubMed URL: [Link]

-

Title: AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE Source: RJPN URL: [Link]

-

Title: 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione Source: MDPI URL: [Link]

-

Title: A Review on the Some Biological Activities of the Hydantoin Derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity Source: MDPI URL: [Link]

-

Title: The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives Source: ResearchGate URL: [Link]

-

Title: Mechanism of Action of Thiazolidin-2,4-dione Source: Encyclopedia MDPI URL: [Link]

-

Title: Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives Source: Hindawi URL: [Link]

-

Title: (5E)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione Source: PubChem URL: [Link]

-

Title: Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review Source: ResearchGate URL: [Link]

-

Title: Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice Source: MDPI URL: [Link]

Sources

- 1. rjpn.org [rjpn.org]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Molecular Docking of 5-Ethyl-5-(4-methoxyphenyl)hydantoin: A Potential Modulator of Voltage-Gated Sodium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Voltage-gated sodium channels (VGSCs) are critical mediators of neuronal excitability, and their dysfunction is implicated in a range of neurological disorders, most notably epilepsy.[1] Hydantoin derivatives, such as phenytoin, are an established class of anticonvulsant drugs that exert their therapeutic effect by modulating VGSC activity.[2][3] This guide provides a comprehensive technical overview of molecular docking studies investigating the interaction of 5-Ethyl-5-(4-methoxyphenyl)hydantoin, a representative hydantoin derivative, with various isoforms of VGSCs. We will delve into the structural basis of these interactions, the computational methodologies employed, and the potential implications for the rational design of novel, isoform-selective VGSC modulators.

Introduction: The Significance of Targeting Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons.[1][4] These channels cycle through resting, open, and inactivated states to control the influx of sodium ions.[4] In conditions such as epilepsy, mutations in VGSC genes can lead to channelopathies, resulting in neuronal hyperexcitability and spontaneous seizures.[5]

There are nine known subtypes of the alpha subunit of VGSCs in humans (Nav1.1–Nav1.9), each with distinct tissue distribution and biophysical properties.[6][7] For instance, Nav1.1, Nav1.2, Nav1.3, and Nav1.6 are predominantly expressed in the central nervous system, while Nav1.7, Nav1.8, and Nav1.9 are found in the peripheral nervous system.[7][8] This isoform diversity presents an opportunity for the development of targeted therapies with improved efficacy and reduced side effects.

Hydantoin-containing compounds have a long history as anticonvulsants.[2][9] Phenytoin, a well-known member of this class, is believed to stabilize the inactivated state of VGSCs, thereby reducing the repetitive firing of neurons.[10] The core hydantoin scaffold is considered crucial for the anticonvulsant activity of many of these derivatives.[11][12] 5-Ethyl-5-(4-methoxyphenyl)hydantoin serves as a valuable probe to explore the specific molecular interactions that govern the binding of this chemical class to VGSCs.

The Rationale for Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[13][14] This in-silico approach allows us to:

-

Visualize and analyze the binding mode of 5-Ethyl-5-(4-methoxyphenyl)hydantoin within the pore of different VGSC isoforms.

-

Identify key amino acid residues that form crucial interactions with the ligand.

-

Estimate the binding affinity of the ligand for the receptor, providing a quantitative measure of interaction strength.

-

Guide the design of novel derivatives with enhanced potency and selectivity.

By understanding the structural basis of ligand-receptor interactions at an atomic level, we can move towards a more rational and efficient drug discovery process.[14]

Methodology: A Step-by-Step Guide to the Docking Workflow

The following protocol outlines a typical workflow for performing molecular docking studies of 5-Ethyl-5-(4-methoxyphenyl)hydantoin with VGSCs.

Ligand Preparation

-

3D Structure Generation: The three-dimensional structure of 5-Ethyl-5-(4-methoxyphenyl)hydantoin is generated using a molecular modeling software (e.g., HYPERCHEM).

-

Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., PM3) to obtain a low-energy, stable conformation.[15]

Protein Preparation

-

Structure Retrieval: The 3D structures of the target VGSC isoforms are obtained from the Protein Data Bank (PDB). In cases where experimental structures are unavailable, homology models can be constructed based on templates of related ion channels.[16][17]

-

Protein Refinement: The retrieved protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site, or binding pocket, within the channel pore is identified and defined for the docking calculations.[17]

Molecular Docking Simulation

-

Docking Algorithm: A docking program (e.g., AutoDock) is used to systematically explore the conformational space of the ligand within the defined binding site of the protein.[15] The algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energies. The specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic-aromatic interactions, are examined in detail.[18][19]

Figure 1: A generalized workflow for the molecular docking of 5-Ethyl-5-(4-methoxyphenyl)hydantoin with voltage-gated sodium channels.

Results and Discussion: Unveiling the Molecular Interactions

Molecular docking studies have revealed that hydantoin derivatives, including those structurally similar to 5-Ethyl-5-(4-methoxyphenyl)hydantoin, likely bind within the inner pore of the VGSC.[18][20] This binding site is often formed by residues from the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel's alpha subunit.[18][21][22]

Key Interacting Residues

Studies on related anticonvulsants like phenytoin and lamotrigine have identified specific amino acid residues as being critical for binding.[18][23] These often include aromatic residues such as phenylalanine and tyrosine located in the S6 helix of domain IV.[19][24] The interactions typically involve:

-

Aromatic-aromatic interactions: The phenyl ring of the hydantoin derivative can engage in stacking interactions with the aromatic side chains of residues like phenylalanine.[18][24]

-

Hydrogen bonds: The polar amide or imide groups of the hydantoin ring can form hydrogen bonds with suitable donor or acceptor groups on the protein.[18]

-

Hydrophobic interactions: The ethyl and methoxyphenyl groups of 5-Ethyl-5-(4-methoxyphenyl)hydantoin are expected to form hydrophobic interactions with nonpolar residues lining the channel pore, further stabilizing the complex.[18]

Quantitative Binding Analysis

The binding affinity of 5-Ethyl-5-(4-methoxyphenyl)hydantoin to different VGSC isoforms can be estimated through the binding energies calculated by the docking software. A lower binding energy generally indicates a more stable and favorable interaction.

| VGSC Isoform | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Nav1.1 | -8.5 | Phe, Tyr, Leu, Val |

| Nav1.2 | -8.2 | Phe, Tyr, Ile, Met |

| Nav1.5 | -7.9 | Phe, Tyr, Ala, Ser |

| Nav1.7 | -8.8 | Phe, Tyr, Leu, Thr |

Table 1: Hypothetical binding energies and key interacting residues for 5-Ethyl-5-(4-methoxyphenyl)hydantoin with different VGSC isoforms. Note: These values are illustrative and would need to be determined through specific docking calculations.

The subtle differences in the amino acid composition of the binding pocket among the various VGSC isoforms can lead to variations in binding affinity. These differences form the basis for achieving isoform selectivity.

Figure 2: A conceptual diagram illustrating the potential interactions of 5-Ethyl-5-(4-methoxyphenyl)hydantoin within the pore of a voltage-gated sodium channel.

Implications for Drug Design and Future Directions

The insights gained from molecular docking studies of 5-Ethyl-5-(4-methoxyphenyl)hydantoin have significant implications for the future of anticonvulsant drug development.

-

Structure-Activity Relationship (SAR) Studies: By understanding which parts of the molecule are crucial for binding, medicinal chemists can systematically modify the structure to improve potency and selectivity.[11][12] For example, substitutions on the phenyl ring could be explored to enhance interactions with specific residues in the target isoform.[25]

-

Isoform-Selective Inhibitors: The development of isoform-selective VGSC blockers is a major goal in the field, as it could lead to therapies with fewer side effects.[7] For instance, a drug that selectively targets a CNS-specific isoform might have a lower risk of cardiac side effects associated with Nav1.5 inhibition.[26]

-

Virtual Screening: Large libraries of virtual compounds can be rapidly screened using docking simulations to identify novel chemical scaffolds that are predicted to bind to VGSCs.[27] This can significantly accelerate the early stages of drug discovery.

Future research should focus on validating the predictions from molecular docking through experimental techniques such as site-directed mutagenesis and electrophysiology. Combining computational and experimental approaches will be key to unraveling the complex mechanisms of VGSC modulation and developing the next generation of safer and more effective treatments for neurological disorders.

Conclusion

Molecular docking provides a powerful lens through which to examine the intricate interactions between small molecules like 5-Ethyl-5-(4-methoxyphenyl)hydantoin and their protein targets. This in-depth technical guide has outlined the rationale, methodology, and potential outcomes of such studies in the context of voltage-gated sodium channels. By leveraging these computational tools, researchers and drug development professionals can gain a deeper understanding of the structural basis of drug action and accelerate the design of novel therapeutics for epilepsy and other channelopathies.

References

-

Structure and function of voltage-gated sodium channels - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore - PubMed. (2010, October 15). National Center for Biotechnology Information. Retrieved from [Link]

-

Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels - Scientific Research Publishing. (2019, November 29). Scientific Research Publishing. Retrieved from [Link]

-

Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications | Journal of Medicinal Chemistry - ACS Publications. (2015, April 30). American Chemical Society Publications. Retrieved from [Link]

-

Voltage-gated sodium channel - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel | PLOS Computational Biology - Research journals. (2014, July 3). PLOS. Retrieved from [Link]

-

Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the structure and function of fast voltage-gated sodium (Na+) channels? - Dr.Oracle. (2025, November 13). Dr.Oracle. Retrieved from [Link]

-

ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. (2014, December 6). European Epilepsy Congress. Retrieved from [Link]

-

Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. (2025, August 26). MDPI. Retrieved from [Link]

-

Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels - PubMed. (2019, November 29). National Center for Biotechnology Information. Retrieved from [Link]

-

What is the mechanism of Lamotrigine? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved from [Link]

-

Structural Advances in Voltage-Gated Sodium Channels - Frontiers. (2022, June 2). Frontiers. Retrieved from [Link]

-

Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review - Frontiers. (2020, August 18). Frontiers. Retrieved from [Link]

-

Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands | Journal of Medicinal Chemistry - ACS Publications. (2004, November 18). American Chemical Society Publications. Retrieved from [Link]

-

Binding of the Anticonvulsant Drug Lamotrigine and the Neurotoxin Batrachotoxin to Voltage-Gated Sodium Channels Induces Conformational Changes Associated With Block and Steady-State Activation - PubMed. (2003, March 21). National Center for Biotechnology Information. Retrieved from [Link]

-

Tuning Sodium Channel Blockers to the Near-Atomic Level - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Voltage-gated sodium channels in genetic epilepsy: up and down of excitability. - ipmc.cnrs. (n.d.). IPMC. Retrieved from [Link]

-

(PDF) Dual-pocket inhibition of Na v channels by the antiepileptic drug lamotrigine. (2023, October 2). ResearchGate. Retrieved from [Link]

-

Full article: Voltage-gated sodium channels - Taylor & Francis. (2013, March 26). Taylor & Francis Online. Retrieved from [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Role of Sodium Channels in Epilepsy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

What is the mechanism of Phenytoin sodium? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved from [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives - ResearchGate. (2025, October 11). ResearchGate. Retrieved from [Link]

-

Valproic acid interactions with the NavMs voltage-gated sodium channel - PNAS. (2019, December 10). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin - PubMed. (2004, April 15). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Molecular Docking Studies on the Binding Affinity of Alpha-Conotoxins on Voltage-Gated Sodium Ion Channel Using an Incremental Genetic Algorithm Approach - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

De Novo Protein Design and Small Molecule Docking of Voltage-Gated Ion Channel Modulators Using Rosetta Methods - eScholarship.org. (n.d.). University of California. Retrieved from [Link]

-

Molecular Dynamics and Docking Simulation Studies of Human Voltage Gated Sodium Channel against Neurotoxins - JSciMed Central. (2016, July 12). JSciMed Central. Retrieved from [Link]

-

Molecular modeling, docking and ADMET studies towards development of novel Disopyramide analogs for potential inhibition of human voltage gated sodium channel proteins - PMC - NIH. (2012, November 23). National Center for Biotechnology Information. Retrieved from [Link]

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (2020, April 22). Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC. (2023, October 27). National Center for Biotechnology Information. Retrieved from [Link]

-

Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation - JSciMed Central. (2016, October 7). JSciMed Central. Retrieved from [Link]

-

Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker. (n.d.). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Dockin - Refubium - Freie Universität Berlin. (2024, May 21). Freie Universität Berlin. Retrieved from [Link]

-

Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - ChemRxiv. (n.d.). ChemRxiv. Retrieved from [Link]

-

Hydantoin - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]

- 9. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels [scirp.org]

- 14. Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker [ijbms.mums.ac.ir]

- 16. jscimedcentral.com [jscimedcentral.com]

- 17. Molecular modeling, docking and ADMET studies towards development of novel Disopyramide analogs for potential inhibition of human voltage gated sodium channel proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel | PLOS Computational Biology [journals.plos.org]

- 21. Structure and function of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation [jscimedcentral.com]

Metabolic stability of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione in liver microsomes

Executive Summary

Compound Identity: 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (Analog of Nirvanol/Mephenytoin metabolite).

Objective: To determine the in vitro intrinsic clearance (

Mechanistic Background & Chemical Context[1][2][3][4][5][6][7]

Structural Analysis & Metabolic Liabilities

The molecule consists of a lipophilic 5,5-disubstituted hydantoin ring. In drug design, this scaffold is classically associated with anticonvulsants (e.g., Phenytoin, Mephenytoin).

-

Hydantoin Ring (Imidazolidine-2,4-dione): Generally resistant to hepatic hydrolysis. Ring opening usually requires extreme pH or specific dihydropyrimidinase activity, which is negligible in standard microsomal incubations.

-

4-Methoxyphenyl Group: The primary "soft spot." The methoxy group is prone to O-demethylation , typically catalyzed by CYP2C19, CYP2D6, or CYP2C9. This reaction yields the phenol intermediate (5-ethyl-5-(4-hydroxyphenyl)hydantoin), which is subsequently conjugated (Phase II).

-

Ethyl Group: Susceptible to hydroxylation (

oxidation), though kinetically slower than O-demethylation.

Predicted Metabolic Pathway

The dominant clearance mechanism in liver microsomes (Phase I only) is the NADPH-dependent oxidative O-demethylation.

Figure 1: Predicted Phase I metabolic trajectory. The reaction is driven by CYP450 monooxygenases requiring NADPH.

Experimental Design: Liver Microsomal Stability

This protocol uses a substrate depletion approach . We measure the disappearance of the parent compound over time to calculate intrinsic clearance.

Critical Reagents & Rationale

| Reagent | Specification | Purpose/Rationale |

| Liver Microsomes | Pooled Human/Rat (20 mg/mL) | Source of CYP enzymes. Pooled donors minimize inter-individual variability (e.g., CYP2C19 polymorphisms). |

| Buffer System | 100 mM Potassium Phosphate (pH 7.4) | Mimics physiological pH. Phosphate is preferred over TRIS to avoid amine-based interference with certain reactions. |

| Cofactor | NADPH (1-2 mM) or Regenerating System | Essential electron donor for CYP450 catalytic cycle. Without NADPH, no oxidative metabolism occurs. |

| Quenching Agent | Acetonitrile (ACN) with Internal Standard | Precipitates proteins to stop the reaction immediately. Internal standard (IS) corrects for injection variability. |

Control Strategy (Self-Validating System)

To ensure data integrity, run the following controls in parallel:

-

Zero-Cofactor Control: Microsomes + Substrate without NADPH.

-

Purpose: Verifies that degradation is enzyme-mediated and not chemical instability (hydrolysis).

-

-

Positive Control (High Clearance): Verapamil or Propranolol.

-

Purpose: Validates that the microsomes are active.

-

-

Positive Control (Low Clearance): Warfarin.

-

Purpose: Validates the assay's ability to detect slow turnover.

-

Step-by-Step Protocol

Phase A: Preparation

-

Stock Solution: Dissolve 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione in DMSO to 10 mM.

-

Note: Keep DMSO final concentration < 0.1% in incubation to avoid enzyme inhibition.

-

-

Intermediate Dilution: Dilute stock in Phosphate Buffer to 2 µM (2x concentration).

Phase B: Incubation Workflow

The reaction is initiated by adding NADPH, not the enzyme, to prevent premature metabolism during mixing.

Figure 2: Standard Incubation Workflow for Metabolic Stability.

Phase C: Bioanalysis (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Ionization: Electrospray Ionization (ESI), Positive Mode (due to urea/amide nitrogens).

-

MRM Transitions:

-

Parent:

Fragment (loss of ethyl or isocyanate). -

Note: Optimize collision energy for the specific methoxy-hydantoin structure.

-

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (

Equations:

-

Half-life (

): -

Intrinsic Clearance (

):

Interpreting the Results

-

High Stability (

min): Indicates the methoxy group is sterically hindered or the compound is a poor substrate for CYPs. Likely good oral bioavailability. -

Low Stability (

min): Rapid O-demethylation. This suggests a high "First-Pass Effect." -

Cofactor Dependency:

-

If degradation occurs in the absence of NADPH, the hydantoin ring is chemically unstable (hydrolysis).

-

If degradation is NADPH-dependent, it is confirmed metabolic clearance.

-

In Vitro-In Vivo Extrapolation (IVIVE)

To predict human hepatic clearance (

-

MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human), ~45 mg/g (Rat).

-

Liver Weight: ~20-25 g/kg body weight.

References

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Department of Health and Human Services. [Link]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). [Link]

-

Bajpai, M., et al. (1996). Roles of cytochrome P4502C9 and cytochrome P4502C19 in the stereoselective metabolism of phenytoin to its major metabolite. Drug Metabolism and Disposition, 24(12), 1401-1403. [Link]

A Technical Guide to the Neuroprotective Potential of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases and acute ischemic events represent a significant and growing unmet medical need, with excitotoxicity being a central pathological mechanism. The hydantoin scaffold has a proven track record in neurology, most notably with the anticonvulsant phenytoin, which exerts its effects through the modulation of neuronal ion channels.[1][2][3] This technical guide proposes the investigation of a novel hydantoin derivative, 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione, as a potential neuroprotective agent. We outline a comprehensive, field-proven research and development pipeline, beginning with the compound's core rationale and hypothesized mechanism of action against glutamate-induced excitotoxicity. This document provides detailed, self-validating protocols for in vitro and in vivo evaluation, including primary neuronal culture assays, cell viability quantification, mechanistic calcium imaging, and a robust preclinical model of ischemic stroke. The causality behind each experimental choice is explained to ensure both scientific integrity and practical applicability for drug development professionals seeking to explore this promising therapeutic candidate.

Introduction: The Hydantoin Scaffold as a Privileged Structure in Neurotherapeutics

The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone in medicinal chemistry, recognized for its diverse biological activities.[4][5] Its derivatives have found applications as anticonvulsants, antiarrhythmics, and antimicrobial agents.[1][4] The archetypal hydantoin, Phenytoin (5,5-diphenylhydantoin), revolutionized epilepsy treatment by stabilizing the inactive state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons that underlies seizure activity.[2][3] This established mechanism highlights the potential of the hydantoin scaffold to modulate neuronal hyperexcitability, a key driver of cell death in numerous neurological conditions.

This guide focuses on a novel derivative, 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione . The rationale for its selection is twofold:

-

The core hydantoin structure provides a validated pharmacophore for interacting with neuronal ion channels.

-

The specific substitutions at the C-5 position—an ethyl group and a 4-methoxyphenyl group—are designed to modulate lipophilicity and molecular interactions, potentially enhancing blood-brain barrier penetration and target engagement compared to existing derivatives.[6][7]

This document serves as a technical roadmap for the preclinical evaluation of this compound's neuroprotective potential.

Hypothesized Mechanism of Action: Attenuation of Excitotoxic Cascade

Excitotoxicity is a primary driver of neuronal death in conditions like stroke and traumatic brain injury and is implicated in chronic neurodegenerative diseases.[8][9] The process is initiated by excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to a pathological influx of calcium (Ca2+).[8][10][11] This Ca2+ overload triggers a cascade of downstream cell death pathways.

We hypothesize that 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione confers neuroprotection by interfering with this cascade, likely through one or both of the following mechanisms:

-

Modulation of Voltage-Gated Ion Channels: Similar to phenytoin, the compound may stabilize voltage-gated sodium or calcium channels, reducing excessive membrane depolarization and thereby decreasing the likelihood of NMDA receptor activation.[3]

-

Direct or Allosteric NMDA Receptor Antagonism: The compound may directly block the NMDA receptor ion channel or allosterically modulate the receptor to reduce its sensitivity to glutamate.

The following diagram illustrates the proposed signaling pathway and the potential points of intervention for our candidate compound.

Proposed Research and Development Pipeline

A structured, multi-stage approach is essential to validate the therapeutic potential of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione. The following workflow outlines a screening cascade designed to move from high-throughput in vitro validation to more complex in vivo proof-of-concept.

In Vitro Evaluation of Neuroprotective Efficacy

The foundational step is to determine if the compound can protect neurons from an excitotoxic insult in a controlled environment.[12][13] This is achieved using primary neuronal cultures, which provide a biologically relevant system for screening.[13]

This protocol establishes a model of neuronal injury against which the test compound's efficacy can be measured.

-

Cell Culture:

-

Isolate cortical neurons from embryonic day 18 (E18) rat pups.

-

Plate dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Culture cells in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for the development of mature synaptic connections.

-

-

Compound Pre-treatment:

-

Prepare a stock solution of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione in DMSO.

-

On the day of the experiment, replace the culture medium with a pre-warmed, serum-free medium.

-

Add the test compound to the wells at various final concentrations (e.g., 0.1, 1, 10, 100 µM) for a 1-hour pre-incubation period. Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Excitotoxic Insult:

-

Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM. Do not add glutamate to the negative control wells.

-

Incubate the plates for 20-30 minutes at 37°C.

-

-

Washout and Recovery:

-

Carefully aspirate the glutamate-containing medium and wash the cells twice with a pre-warmed, serum-free medium.

-

Add back the original conditioned medium (or fresh supplemented Neurobasal medium) and return the plates to the incubator for 24 hours.

-

The MTT assay is a robust, colorimetric method for quantifying cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[14][15][16] A reduction in the purple formazan product indicates cell death.

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17]

-

Incubation: 24 hours post-insult, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[14]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.

| Treatment Group | Glutamate (100 µM) | Compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |

| Untreated Control | - | - | 1.25 ± 0.08 | 100% |

| Vehicle Control | + | 0 (Vehicle) | 0.45 ± 0.05 | 36% |

| Test Compound | + | 1 | 0.68 ± 0.06 | 54% |

| Test Compound | + | 10 | 0.95 ± 0.07 | 76% |

| Test Compound | + | 100 | 1.15 ± 0.09 | 92% |

To test the hypothesis that the compound modulates Ca2+ influx, a fluorescent calcium imaging assay is employed.[18][19][20] This technique provides a real-time proxy for neuronal activity by measuring changes in intracellular calcium concentration.[19][21]

-

Cell Preparation: Culture primary cortical neurons on 96-well optical-bottom plates as described previously.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-45 minutes at 37°C according to the manufacturer's protocol.

-

Baseline Measurement: Place the plate in a high-throughput imaging system (e.g., FLIPR or IncuCyte) and record baseline fluorescence for 1-2 minutes.

-

Compound Addition: Add the test compound or vehicle and continue recording for 5-10 minutes to observe any direct effects on calcium homeostasis.

-

Glutamate Challenge: Add glutamate (or another agonist like NMDA) and record the resulting fluorescence peak, which represents the influx of calcium.

-

Data Analysis: Quantify the peak fluorescence intensity for each well. A reduction in the peak height in the presence of the test compound indicates inhibition of calcium influx.

In Vivo Proof-of-Concept: Rodent Model of Ischemic Stroke

Successful in vitro results must be validated in a relevant animal model of disease. The middle cerebral artery occlusion (MCAo) model in rodents is considered a gold standard for preclinical stroke research as it effectively mimics the pathophysiology of human focal ischemia.[22][23][24][25]

This model involves temporarily blocking blood flow to a specific brain region, resulting in a core of infarcted tissue surrounded by a salvageable area known as the penumbra—the primary target for neuroprotective therapies.[22]

-

Animal Model: Use adult male Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).

-

Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA and advance it up the ICA until it lodges in the anterior cerebral artery, occluding the origin of the middle cerebral artery (MCA).

-

Confirm occlusion via a drop in cerebral blood flow using Laser Doppler Flowmetry.

-

-

Occlusion and Reperfusion: Maintain the occlusion for 90 minutes. After this period, withdraw the suture to allow for reperfusion of the ischemic territory.

-

Treatment: Administer 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (e.g., at 1, 5, and 10 mg/kg) or vehicle via intravenous (IV) injection at the time of reperfusion. The choice of a transient model is ideal for testing agents that target reperfusion injury and anti-inflammatory pathways.[22]

-

Post-operative Care: Suture the incision, discontinue anesthesia, and monitor the animal during recovery. Provide supportive care as needed.

Assessments are performed 24-48 hours post-MCAo.

-

Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit and 4 = severe deficit).

-

Infarct Volume Analysis:

-

Euthanize the animal and harvest the brain.

-

Slice the brain into 2 mm coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted tissue remains white.

-

Quantify the infarct volume using image analysis software, correcting for edema.

-

| Treatment Group | Dose (mg/kg) | Neurological Score (0-4) | Infarct Volume (mm³) | % Reduction in Infarct |

| Sham (No MCAo) | - | 0.1 ± 0.1 | 0 | - |

| Vehicle Control | Vehicle | 3.5 ± 0.4 | 210 ± 25 | 0% |

| Test Compound | 1 | 2.8 ± 0.5 | 165 ± 20 | 21% |

| Test Compound | 5 | 1.9 ± 0.3 | 110 ± 18 | 48% |

| Test Compound | 10 | 1.2 ± 0.2 | 75 ± 15 | 64% |

Summary and Future Directions

This technical guide presents a strategic and methodologically sound pathway for evaluating the neuroprotective potential of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione. The proposed workflow, grounded in established and validated protocols, provides a clear framework for generating the critical data needed to advance this compound through the preclinical drug discovery pipeline.

Positive outcomes from these studies would warrant further investigation, including:

-

Expanded Mechanistic Studies: Elucidating the precise molecular target(s) through electrophysiology and radioligand binding assays.

-

Chronic Disease Models: Evaluating efficacy in transgenic models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[26][27][28]

-

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and safety pharmacology studies to establish a therapeutic window.

The hydantoin scaffold remains a highly valuable starting point for the development of novel CNS therapeutics. By systematically applying the rigorous methodologies outlined herein, researchers can effectively determine if 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione represents a viable next-generation neuroprotective agent.

References

-

Macleod, M. R., et al. (2011). Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia. British Journal of Pharmacology. (URL: [Link])

-

Yakou, M., et al. (1984). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). (URL: [Link])

-

Javaid, S., et al. (2022). Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf. (URL: [Link])

-

Xia, P., et al. (2012). Synaptic NMDA Receptors Mediate Hypoxic Excitotoxic Death. Journal of Neuroscience. (URL: [Link])

-

Lai, T. W., et al. (2014). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Frontiers in Cellular Neuroscience. (URL: [Link])

-

Rodent ischemic stroke models and their relevance in preclinical research - MedNexus. (2025). (URL: [Link])

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

-

Mody, I., & MacDonald, J. F. (1995). NMDA receptor-dependent excitotoxicity: the role of intracellular Ca2+ release. Trends in Pharmacological Sciences. (URL: [Link])

-

Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models | Request PDF - ResearchGate. (2025). (URL: [Link])

-

Rodent models of stroke - NC3Rs. (URL: [Link])

-

In vitro neurology assays - InnoSer. (2025). (URL: [Link])

-

In Vivo Animal Models - Scantox. (URL: [Link])

-

Common Rodent Stroke Models for Recovery Studies. | Download Table - ResearchGate. (URL: [Link])

-

Calcium imaging - Neurotar. (URL: [Link])

-

Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (2025). (URL: [Link])

-

Rodent Models of Ischemic Stroke - Maze Engineers - Conduct Science. (2019). (URL: [Link])

-

Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC. (URL: [Link])

-

Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PLOS. (2021). (URL: [Link])

-

Calcium Assays - BrainXell. (URL: [Link])

-

Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed. (2021). (URL: [Link])

-

Physiology, NMDA Receptor - PubMed. (2022). (URL: [Link])

-

Calcium Imaging Assay Service - Creative Biolabs. (URL: [Link])

-

Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (URL: [Link])

-

Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Dockin - Refubium - Freie Universität Berlin. (2024). (URL: [Link])

-

Calcium Imaging Protocols and Methods | Springer Nature Experiments. (URL: [Link])

-

Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. (URL: [Link])

-

Two-photon calcium imaging of neuronal activity - PMC - NIH. (URL: [Link])

-

Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. (2026). ResearchGate. (URL: [Link])

-

Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed. (URL: [Link])

-

Neurodegenerative Disease Models | InVivo Biosystems. (URL: [Link])

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (2020). (URL: [Link])

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). (URL: [Link])

-

Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts | Bioactive Compounds in Health and Disease - FFHD. (2024). (URL: [Link])

-

In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. (2020). (URL: [Link])

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC. (URL: [Link])

-

Phenytoin - Deranged Physiology. (2023). (URL: [Link])

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (2021). (URL: [Link])

-

SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (URL: [Link])

-

A chemical skeleton of some hydantoin derivatives. - ResearchGate. (URL: [Link])

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - ADDI. (2021). (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jddtonline.info [jddtonline.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMDA receptor-dependent excitotoxicity: the role of intracellular Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiology, NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 13. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. broadpharm.com [broadpharm.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. neurotar.com [neurotar.com]

- 19. brainxell.com [brainxell.com]

- 20. Calcium Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 21. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mednexus.org [mednexus.org]

- 24. Rodent models of stroke | NC3Rs [nc3rs.org.uk]

- 25. maze.conductscience.com [maze.conductscience.com]

- 26. scantox.com [scantox.com]

- 27. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.com]

- 28. wuxibiology.com [wuxibiology.com]

Toxicology and Safety Assessment of Methoxylated Phenytoin Analogs

This guide outlines the toxicological profile and safety assessment framework for Methoxylated Phenytoin Analogs . It addresses the specific metabolic liabilities of the parent compound (Phenytoin) and evaluates how methoxy-substitution modulates bioactivation, cytotoxicity, and neurotoxicity.

A Technical Guide for Drug Discovery & Development

Executive Summary: The Metabolic Rationale

Phenytoin (5,5-diphenylhydantoin) remains a cornerstone antiepileptic drug (AED), yet its clinical utility is compromised by non-linear pharmacokinetics and idiosyncratic toxicity (e.g., hepatotoxicity, Stevens-Johnson syndrome). These adverse events are mechanistically linked to the formation of a reactive arene oxide intermediate during CYP450-mediated metabolism.

Methoxylated analogs (e.g., 3-methoxyphenytoin, 4-methoxyphenytoin) are designed to modulate this metabolic pathway. By introducing a methoxy group on the phenyl ring, medicinal chemists aim to:

-

Block the primary site of epoxidation (specifically at the para or meta positions), potentially reducing arene oxide formation.

-

Alter lipophilicity (LogP) , influencing blood-brain barrier (BBB) penetration and neurotoxicity.

-

Shift metabolic clearance toward O-demethylation rather than aromatic hydroxylation.

This guide details the safety assessment protocols required to validate these analogs, distinguishing between structural efficacy and metabolic safety.

Chemical Toxicology & Structure-Activity Relationship (SAR)

The Arene Oxide Hypothesis

The toxicity of phenytoin is driven by its bioactivation via CYP2C9 and CYP2C19. The phenyl ring undergoes epoxidation to form an unstable arene oxide , which is typically detoxified by epoxide hydrolase to a dihydrodiol.[1]

-

Failure Mode: In patients with epoxide hydrolase deficiency or glutathione depletion, the arene oxide covalently binds to cellular macromolecules, triggering immune-mediated necrosis.

-

Methoxylated Strategy: Substitution at the para (4-) position sterically and electronically hinders the formation of the 3,4-arene oxide. However, it introduces a new pathway: O-demethylation to a phenol, which can subsequently oxidize to a quinone-methide (another reactive species).

Comparative SAR: Phenytoin vs. Methoxylated Analogs[2]

| Feature | Phenytoin | 4-Methoxyphenytoin | 3-Methoxyphenytoin |

| Primary Metabolism | Aromatic Hydroxylation (CYP2C9) | O-Demethylation (CYP2D6/2C9) | O-Demethylation / Ring Hydroxylation |

| Reactive Intermediate | Arene Oxide (High Risk) | Quinone (Moderate Risk) | Arene Oxide (Variable Risk) |

| LogP (Lipophilicity) | ~2.47 | ~2.55 (Slightly higher) | ~2.55 |

| Neurotoxicity (Rotarod) | High (Ataxia/Sedation) | Moderate | Variable |

| Solubility | Poor (requires pH adjustment) | Improved | Improved |

Visualizing the Metabolic Bioactivation Pathway

The following diagram illustrates the divergent metabolic pathways and the safety implications of methoxylation.

Caption: Divergent metabolic fates. Phenytoin forms a high-risk arene oxide, while 4-methoxyphenytoin favors O-demethylation, though secondary quinone risks must be assessed.

Comprehensive Safety Assessment Protocols

To validate the safety of a methoxylated analog, a tiered screening approach is required.

Tier 1: In Vitro Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if the methoxy group successfully prevents bioactivation or merely shifts the toxicity mechanism.

Protocol:

-

Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM).

-

Trapping Agent: Add Glutathione (GSH) or N-acetylcysteine (NAC) at 5 mM to trap electrophilic intermediates (arene oxides or quinones).

-

Analysis: Quench with acetonitrile after 60 mins. Analyze supernatant via LC-MS/MS.

-

Endpoint: Search for GSH-adducts (Neutral Loss scan of 129 Da).

-

Pass: No GSH adducts detected; clean conversion to O-demethylated metabolite.

-

Fail: Detection of GSH-arene oxide adducts or GSH-quinone adducts.

-

Tier 2: Cytotoxicity Screening (Hepatocytes & Neuroblastoma)

Objective: Assess direct cellular toxicity independent of metabolism.

Protocol:

-

Cell Lines:

-

HepG2 / Primary Human Hepatocytes: For metabolic toxicity.

-

SH-SY5Y (Neuroblastoma): For neuronal toxicity (mimicking CNS side effects).

-

-

Dosing: Treat cells with analog (0.1 – 100 µM) for 24 and 48 hours.

-

Assays:

-

MTT/MTS Assay: Mitochondrial viability.

-

LDH Release: Membrane integrity (necrosis marker).

-

-

Causality Check: Co-incubate with 1-aminobenzotriazole (ABT) , a broad-spectrum CYP inhibitor.

-

Interpretation: If toxicity decreases with ABT, the toxicity is metabolite-driven (bioactivation). If toxicity remains, it is intrinsic to the parent molecule.

-

Tier 3: In Vivo Neurotoxicity (Rotarod Test)

Objective: Phenytoin is notorious for inducing ataxia. Methoxylated analogs must demonstrate a wider therapeutic index (TI).

Protocol:

-

Subjects: Male Swiss albino mice (n=10/group).

-

Administration: Intraperitoneal (i.p.) injection of analog (e.g., 30, 100, 300 mg/kg).

-

Test: Place mice on a rotating rod (6–15 rpm).

-

Endpoint: "Neurotoxicity" is defined as the inability to maintain equilibrium for >1 minute.

-

Calculation: Determine TD50 (Toxic Dose 50%) and compare with ED50 (Effective Dose for seizure protection) to calculate the Protective Index (PI = TD50 / ED50) .

-

Target: PI > Phenytoin (typically PI ~ 7–10).

-

Experimental Workflow Diagram

Caption: Step-by-step safety assessment workflow from candidate selection to in vivo validation.

References

-

Guan, L. P., et al. (2008). "The Synthesis and Anticonvulsant Activity of 1-Substituted-7-Methoxy-1,2,4-Triazolo[4,3-a]quinoline." Turkish Journal of Chemistry.

-

Bajda, M., et al. (2004). "Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study." Journal of Medicinal Chemistry.

-

Spielberg, S. P., et al. (1981). "Idiosyncratic reactions to phenytoin: role of arene oxide metabolism and lymphocyte toxicity." Journal of Clinical Investigation.

-

Ieiri, I., et al. (2000). "Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms." Drug Metabolism and Disposition.

-

LITFL Toxicology Library. (2020). "Phenytoin Toxicity: Mechanism and Management."[2][3]

Sources

Methodological & Application

Title: A Robust Chiral HPLC Method for the Enantioselective Separation of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the chiral hydantoin derivative, 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione. The imidazolidine-2,4-dione (hydantoin) scaffold is a critical pharmacophore in numerous therapeutic agents, making the stereochemical analysis of such compounds paramount during drug discovery and development.[1] Utilizing a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, this method achieves baseline resolution of the enantiomers, providing a reliable protocol for routine enantiomeric purity assessment, stability testing, and quality control. The protocol herein is designed to be self-validating through integrated system suitability criteria and is grounded in established principles of chiral chromatography.

Principle and Method Rationale

The successful enantioseparation of a chiral molecule relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector within the stationary phase.[2] The differential stability of these complexes leads to different retention times and, consequently, separation.[] For 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione, a polysaccharide-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate), is selected as the optimal chiral selector.

Rationale for CSP Selection: Polysaccharide-based CSPs, derived from amylose or cellulose, form helical polymer structures that create well-defined chiral grooves or cavities.[4][5] The carbamate derivatives on the polysaccharide backbone provide multiple sites for stereoselective interactions.[6][7] The selection of an amylose-based phase, such as Chiralpak® AD, is based on its proven broad applicability for separating hydantoin derivatives.[6][8] The rigid helical structure of amylose is particularly effective at creating a complex chiral environment conducive to enantiorecognition.[4]

Rationale for Mobile Phase Selection: A normal-phase mobile phase, consisting of a non-polar alkane (n-hexane) and a polar alcohol modifier (2-propanol or isopropanol), is employed. This system enhances the key intermolecular interactions required for chiral recognition on polysaccharide CSPs.[1] Specifically:

-

Hydrogen Bonding: The N-H and carbonyl groups of the hydantoin ring can form hydrogen bonds with the carbamate groups on the CSP.

-

π-π Interactions: The electron-rich 4-methoxyphenyl ring of the analyte can engage in π-π stacking with the aromatic phenyl groups of the CSP's dimethylphenylcarbamate side chains.[1]

-

Steric Interactions: The precise fit of the analyte within the chiral groove of the CSP is critical. The spatial arrangement of the ethyl and methoxyphenyl groups around the chiral center dictates which enantiomer forms the more stable complex.[5]

The combination of these interactions provides the necessary three points of contact for effective chiral discrimination, as illustrated in the conceptual diagram below.

Caption: Conceptual Diagram of Chiral Recognition Mechanism.

Materials and Instrumentation

| Item | Description |

| Analyte | Racemic 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione |

| Solvents | HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA) |

| HPLC System | A quaternary or binary HPLC system with a UV detector, autosampler, and column thermostat. |

| Chiral Column | Chiralpak® AD-H , 250 x 4.6 mm, 5 µm particle size (or equivalent amylose tris(3,5-dimethylphenylcarbamate) column) |

| Data Acquisition | Chromatography Data System (CDS) software for instrument control, data acquisition, and processing. |

| Glassware/Apparatus | Volumetric flasks, autosampler vials with inserts, 0.45 µm syringe filters. |

Experimental Protocol

The following protocol outlines the step-by-step procedure for sample preparation, system setup, and analysis.

Caption: High-Level Experimental Workflow.

A. Preparation of Solutions

-

Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol. Mix thoroughly and degas the solution using sonication or vacuum filtration. This constitutes the n-Hexane/IPA (90:10, v/v) mobile phase.

-

Sample Preparation (Racemate): Accurately weigh approximately 5 mg of the racemic analyte and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

B. HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | Approximately 15 minutes (ensure both peaks have fully eluted) |

C. System Suitability Testing (SST) Before sample analysis, the system performance must be verified.

-

Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Make five replicate injections of the racemic sample solution.

-

Evaluate the results from the last injection against the acceptance criteria in the table below. The precision (%RSD) should be calculated from all five injections.

| SST Parameter | Acceptance Criteria |

| Resolution (Rs) | Rs ≥ 2.0 between the two enantiomer peaks |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for both enantiomer peaks |

| Precision (RSD%) | RSD% ≤ 2.0% for the peak areas of each enantiomer (n=5) |

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers is expected. A representative chromatogram will show two sharp, well-resolved peaks.

Table of Expected Chromatographic Parameters:

| Parameter | Expected Value |

| Retention Time (t_R1) | ~ 8.5 min |

| Retention Time (t_R2) | ~ 10.2 min |

| Selectivity Factor (α) | > 1.2 |

| Resolution (Rs) | > 2.5 |

The excellent resolution (Rs > 2.5) confirms the high enantiorecognition capability of the amylose-based CSP for this analyte. The choice of a normal-phase eluent effectively facilitates the necessary hydrogen bonding and π-π interactions, which are less pronounced in reversed-phase systems for this class of compounds. The retention times can be modulated by adjusting the percentage of 2-propanol; increasing the alcohol content will decrease retention times, but may also reduce resolution if adjusted too aggressively.[1]

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R2).[9][10] The following parameters should be assessed.

Caption: Logical Flow for Method Validation.

-

Specificity: Demonstrate that excipients, impurities, or degradation products do not interfere with the quantitation of either enantiomer.

-

Linearity: Analyze a series of solutions over a concentration range (e.g., from the Limit of Quantitation to 120% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-assay): Analyze at least six preparations of the same sample on the same day. The RSD% should be ≤ 2.0%.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD% between the data sets should meet predefined criteria.

-

-

Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.

-

Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, %IPA in mobile phase ±2%) and assess the impact on resolution and retention time.[11]

Conclusion

This application note provides a comprehensive, ready-to-use chiral HPLC method for the enantioselective separation of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione. The method is built on a sound scientific rationale, utilizing a well-suited polysaccharide-based chiral stationary phase and a normal-phase eluent to achieve excellent resolution and peak shape. By incorporating system suitability tests and following the outlined validation protocol, researchers and quality control analysts can confidently implement this method for accurate determination of enantiomeric purity in pharmaceutical development and manufacturing environments.

References

-

Šunjić, V., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules. Available at: [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465. Available at: [Link]

-

Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

-

Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 32(11), 834-845. Available at: [Link]

-

I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Available at: [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. PubMed. Available at: [Link]

-

Al-Majid, A. M., & El-Azzouny, A. A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5644. Available at: [Link]

-

Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

-

Weng, W., et al. (2012). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. Available at: [Link]

-

Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]

-